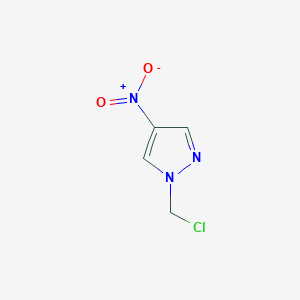
1-(chloromethyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Chloromethyl)-4-nitro-1H-pyrazole, also known as CMNP, is a synthetic organic compound that has been used in scientific research for a variety of purposes. It is an organic compound composed of nitrogen, chlorine, and carbon atoms, and is used as a chemical intermediate in the synthesis of various organic molecules. CMNP has also been used for the study of its biochemical and physiological effects, as well as its applications in laboratory experiments. In
Scientific Research Applications
Synthesis and Evaluation of Antimalarial, Anti-SARS-CoV-2, Antibacterial, and Cytotoxic Activities
A study conducted by Zapol’skii et al. (2022) in the Beilstein Journal of Organic Chemistry explored the synthesis of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles. These compounds showed promising antimalarial activity against Plasmodium falciparum and were also evaluated for their anti-SARS-CoV-2, antibacterial, and cytotoxic activities, indicating the potential of 1-(chloromethyl)-4-nitro-1H-pyrazole derivatives in medical research applications (Zapol’skii et al., 2022).
Investigation of Annular Tautomerism
Kusakiewicz-Dawid et al. (2019) in the journal Molecules researched disubstituted 1H-pyrazoles, examining their annular tautomerism using various techniques. This study contributes to the understanding of the chemical behavior of pyrazole derivatives, including this compound, in different environments, which is crucial for their application in scientific research (Kusakiewicz-Dawid et al., 2019).
Synthesis and Characterization for Pharmacological Applications
A 2006 study by Zhang et al. in the Journal of Heterocyclic Chemistry synthesized various 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including chloro and nitro derivatives. The structural characterization of these compounds lays the groundwork for exploring their pharmacological properties, which is significant for the application of this compound in drug discovery (Zhang et al., 2006).
Exploration of Tautomerism and Molecular Structure
Perrin et al. (1993) in the Canadian Journal of Chemistry examined the molecular structure and tautomerism of pyrazole compounds, providing insight into the conformational properties and stability of compounds like this compound. This study is important for understanding the chemical behavior of pyrazole derivatives in various applications (Perrin et al., 1993).
Potential as Energetic Materials
Tang et al. (2021) in Inorganic Chemistry explored the properties of an axisymmetric polynitro-pyrazole molecule and its salts, demonstrating the potential of pyrazole derivatives as energetic materials. This study highlights the versatility of compounds like this compound in applications beyond pharmaceuticals (Tang et al., 2021).
properties
IUPAC Name |
1-(chloromethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c5-3-7-2-4(1-6-7)8(9)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMLVVLUSBRAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604914.png)


![2-Chloro-1-[4-(2-methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2604918.png)



![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)


![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2604933.png)
